![molecular formula C12H9Cl2NO2 B11730611 2-[(2,6-Dichloropyridin-3-yl)(hydroxy)methyl]phenol](/img/structure/B11730611.png)
2-[(2,6-Dichloropyridin-3-yl)(hydroxy)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[(2,6-Dichloropyridin-3-yl)(hydroxy)méthyl]phénol est un composé chimique connu pour sa structure et ses propriétés uniques. Il se compose d'un groupe phénol lié à un cycle pyridine substitué par deux atomes de chlore et un groupe hydroxyméthyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 2-[(2,6-Dichloropyridin-3-yl)(hydroxy)méthyl]phénol implique généralement la réaction de la 2,6-dichloropyridine avec le formaldéhyde et un dérivé du phénol dans des conditions contrôlées. La réaction est généralement réalisée en présence d'une base, telle que l'hydroxyde de sodium, pour faciliter la formation du groupe hydroxyméthyle.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des réactions à grande échelle utilisant des voies de synthèse similaires, mais optimisées pour des rendements et une pureté plus élevés. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour garantir que le produit final répond aux spécifications requises.
Types de réactions :
Oxydation : Le groupe hydroxyméthyle peut subir une oxydation pour former un dérivé d'acide carboxylique.
Réduction : Le composé peut être réduit pour éliminer le groupe hydroxyle, formant un dérivé plus simple.
Substitution : Les atomes de chlore sur le cycle pyridine peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des conditions basiques pour remplacer les atomes de chlore.
Principaux produits formés :
Oxydation : Formation de dérivés d'acides carboxyliques.
Réduction : Formation de dérivés déshydroxylés.
Substitution : Formation de divers dérivés de pyridine substitués.
4. Applications de la recherche scientifique
Le 2-[(2,6-Dichloropyridin-3-yl)(hydroxy)méthyl]phénol a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Investigué pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et antifongiques.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action du 2-[(2,6-Dichloropyridin-3-yl)(hydroxy)méthyl]phénol implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydroxyméthyle peut former des liaisons hydrogène avec des molécules biologiques, tandis que le cycle pyridine peut interagir avec diverses enzymes et récepteurs. Ces interactions peuvent moduler les voies biologiques, conduisant aux effets observés du composé.
Composés similaires :
2,6-Dichloropyridine : Un précurseur dans la synthèse du composé.
Acide 2,6-dichloropyridine-3-carboxylique : Un dérivé formé par oxydation.
2,6-Dibromopyridine : Un composé similaire avec des substituants brome au lieu de chlore.
Unicité : Le 2-[(2,6-Dichloropyridin-3-yl)(hydroxy)méthyl]phénol est unique en raison de la présence à la fois d'un groupe phénol et d'un cycle pyridine dans sa structure, ce qui lui confère des propriétés chimiques et biologiques distinctes.
Applications De Recherche Scientifique
2-[(2,6-Dichloropyridin-3-yl)(hydroxy)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(2,6-Dichloropyridin-3-yl)(hydroxy)methyl]phenol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the pyridine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
2,6-Dichloropyridine: A precursor in the synthesis of the compound.
2,6-Dichloropyridine-3-carboxylic acid: A derivative formed through oxidation.
2,6-Dibromopyridine: A similar compound with bromine substituents instead of chlorine.
Uniqueness: 2-[(2,6-Dichloropyridin-3-yl)(hydroxy)methyl]phenol is unique due to the presence of both a phenol and a pyridine ring in its structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H9Cl2NO2 |
|---|---|
Poids moléculaire |
270.11 g/mol |
Nom IUPAC |
2-[(2,6-dichloropyridin-3-yl)-hydroxymethyl]phenol |
InChI |
InChI=1S/C12H9Cl2NO2/c13-10-6-5-8(12(14)15-10)11(17)7-3-1-2-4-9(7)16/h1-6,11,16-17H |
Clé InChI |
QTJPMOCECRWOGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(C2=C(N=C(C=C2)Cl)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11730528.png)
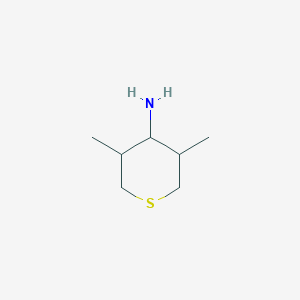
![Ethyl 3-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11730531.png)
![1-[2-(2-Bromophenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11730533.png)
![1,5-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11730536.png)

![3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11730548.png)
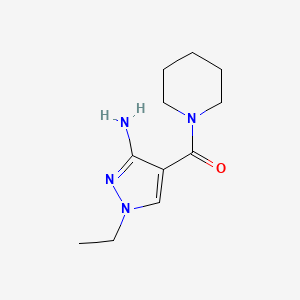
![2-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11730562.png)
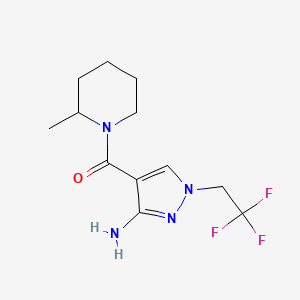
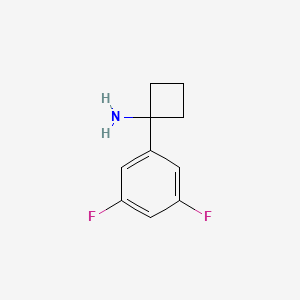
![2-[(E)-(Phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11730580.png)
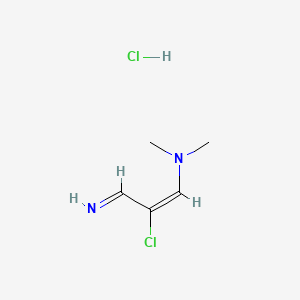
![1-methyl-3-[(pyrrolidin-1-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11730589.png)
